EYA2 inhibitor 9987

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EYA2 inhibitor 9987, also known as NCGC00249987, is a highly selective and allosteric inhibitor of the Tyr phosphatase activity of Eya2 . It specifically targets migration, invadopodia formation, and invasion of lung cancer cells .

Synthesis Analysis

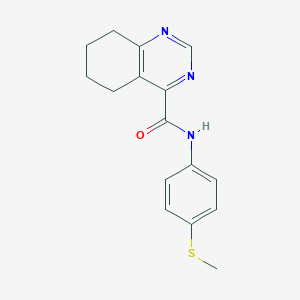

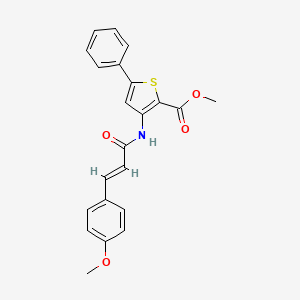

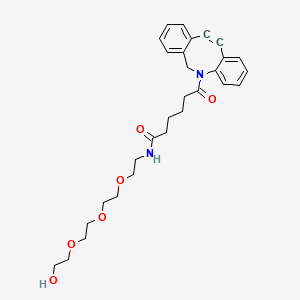

The synthesis of EYA2 inhibitor 9987 involves the use of a novel allosteric small molecule inhibitor . This inhibitor crosses the blood-brain barrier and inhibits MYC, leading to decreased MB growth both in the flank and in the orthotopic site .Molecular Structure Analysis

The crystal structure of the EYA2 ED in complex with NCGC00249987 reveals that it binds to an induced pocket distant from the active site . NCGC00249987 binding leads to a conformational change of the active site that is unfavorable for Mg 2+ binding .Chemical Reactions Analysis

The inhibitor-bound form of EYA2 does not favor binding to Mg2+, which is indispensable for the Tyr phosphatase activity . This is because the inhibitor binding to the ED alters the conformation of residues critical for Mg2+ interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of EYA2 inhibitor 9987 are largely determined by its molecular structure. The inhibitor binds to an induced pocket distant from the active site, leading to a conformational change of the active site that is unfavorable for Mg 2+ binding .Applications De Recherche Scientifique

Allosteric Inhibition and Cancer Therapy

EYA2 inhibitors, including the EYA2 inhibitor 9987, have shown significant potential in cancer therapy. These inhibitors function allosterically, selectively inhibiting the phosphatase activity of EYA2, but not EYA3. This selective inhibition is crucial for the development of targeted anti-cancer drugs. In breast cancer cells, EYA2 phosphatase activity is integral for cell migration, invasion, and metastasis. Therefore, inhibiting this activity could hinder the progression of breast cancer and serve as a new therapeutic avenue (Krueger et al., 2014).

Targeting Glioblastoma Stem Cells

In glioblastoma stem cells, EYA2 has been identified as a novel therapeutic target. EYA2's phosphatase activity is pivotal for promoting mitotic spindle function and self-renewal in these cells. Inhibitors targeting this activity offer a selective therapeutic benefit for glioblastoma, a notoriously aggressive and difficult-to-treat form of brain cancer (Zhang et al., 2021).

Structural and Functional Insights for Lung Cancer

The structural analysis of EYA2 inhibitors has provided insights into their potential as anti-metastatic agents in lung cancer. Specific inhibitors bind to an induced pocket distant from the active site of EYA2, leading to a conformational change that inhibits phosphatase activity. This has been demonstrated to specifically target and hinder migration and invasion in lung cancer cells without affecting cell growth or survival (Anantharajan et al., 2019).

Inhibitor Discovery and Specificity

The discovery of specific small-molecule inhibitors for EYA2 phosphatase has opened up possibilities for their use as chemical probes or future anticancer drugs. These inhibitors exhibit specificity for EYA2 phosphatase and do not significantly inhibit other cellular phosphatases. Their role in Six1-mediated transcription and directing cells to repair DNA damage also suggests potential applications in sensitizing cancer cells to DNA damage-inducing therapies (Krueger et al., 2013).

Mécanisme D'action

Propriétés

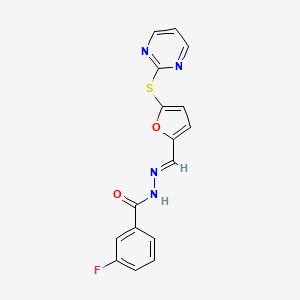

IUPAC Name |

3-fluoro-N-[(E)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXIKWHRYGIZNG-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)SC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EYA2 inhibitor 9987 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)

![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)